

Application Notes and Protocols for Sodium Metaborate Buffer in Electrophoresis

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Compound of Interest

Compound Name: Sodium Metaborate Octahydrate

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Introduction

Sodium metaborate buffer, often referred to as sodium borate (SB) buffer, has emerged as a superior alternative to traditional Tris-based buffers like TBE (Tris-borate-EDTA) and TAE (Tris-acetate-EDTA) for nucleic acid electrophoresis.^{[1][2]} Its lower conductivity allows for electrophoresis to be conducted at higher voltages, significantly reducing run times without generating excessive heat that can lead to gel melting and compromised results.^{[1][3][4]} This characteristic makes sodium borate buffer particularly advantageous for high-throughput applications common in research and drug development. Furthermore, it offers sharp band resolution, especially for smaller DNA fragments.^{[1][3]}

Advantages of Sodium Metaborate Buffer

- **Faster Separations:** The low conductivity of sodium borate buffer permits the use of higher voltages (up to 35 V/cm) compared to TBE and TAE buffers (typically 5-10 V/cm), dramatically shortening electrophoresis run times.^{[1][4]} For instance, a gel run in SB buffer might take only 25 minutes compared to 45 minutes in TBE.^[3]
- **Reduced Heat Generation:** Lower conductivity results in less heat production during electrophoresis, preventing gel melting and ensuring the integrity of the gel matrix and

nucleic acid samples.[1][5]

- Sharper Band Resolution: Sodium borate buffers are known to produce sharper and clearer bands, particularly for DNA fragments in the range of 100 bp to 5 kbp.[1][3][6]
- Cost-Effective: The reagents for preparing sodium borate buffer are generally inexpensive.[2]

Comparison with Traditional Buffers

Feature	Sodium Borate (SB) Buffer	Tris-acetate-EDTA (TAE) Buffer	Tris-borate-EDTA (TBE) Buffer
Typical Running Voltage	5-35 V/cm[1]	< 5 V/cm	< 5 V/cm
Heat Generation	Low[1]	High	Moderate
Buffering Capacity	Lower	Lowest, can be exhausted in long runs	Higher
Resolution of Small Fragments (<2kb)	Excellent[3][5]	Good	Better than TAE[6][7]
Resolution of Large Fragments (>3kb)	Fair	Better than TBE[6][7]	Poor
Enzyme Inhibition	Borate can inhibit some enzymes[6]	No	Borate can inhibit some enzymes[6]
DNA Recovery from Gel	Generally good[1][8]	Good	Can be lower due to borate complexes[9]

Experimental Protocols

Preparation of 20X Sodium Borate (SB) Stock Solution

There are several methods to prepare a 20X sodium borate stock solution. Below are two common protocols.

Protocol 1: From Sodium Hydroxide and Boric Acid[10]

This protocol allows for precise pH adjustment.

Reagent	Amount for 1 L of 20X Stock
Sodium Hydroxide (NaOH)	8 g
Boric Acid (H ₃ BO ₃)	47 g
Distilled Water (dH ₂ O)	Up to 1 L

Procedure:

- To 900 mL of distilled water in a beaker, add a magnetic stir bar.
- Place the beaker on a magnetic stirrer and add 8 g of solid sodium hydroxide. Use fresh, solid NaOH for best results.[\[10\]](#) The dissolution of NaOH is an exothermic reaction and will warm the solution, which aids in dissolving the boric acid.[\[10\]](#)
- Slowly add 47 g of boric acid to the stirring solution. Continue stirring until all the powder has completely dissolved. If the solution remains cloudy, gentle heating can be applied.[\[10\]](#)
- Once fully dissolved, transfer the solution to a 1 L graduated cylinder and adjust the final volume to 1 L with distilled water.
- The pH of the 20X stock solution should be approximately 8.2.[\[10\]](#)
- Filter sterilize the solution if necessary for downstream applications.

Protocol 2: From Sodium Tetraborate (Borax)[\[4\]](#)[\[11\]](#)

This protocol is simpler as it uses a single salt.

Reagent	Amount for 1 L of 20X Stock
Sodium Tetraborate Decahydrate (Na ₂ B ₄ O ₇ ·10H ₂ O)	38.14 g
Nuclease-free Water	Up to 1 L

Procedure:

- Dissolve 38.14 g of sodium tetraborate decahydrate in 800 mL of nuclease-free water.[\[11\]](#)
- Once dissolved, bring the final volume to 1 L with nuclease-free water.[\[11\]](#)
- The final pH of the 1X working solution should be around 8.0.

Preparation of 1X Sodium Borate (SB) Working Solution

Procedure:

- To prepare 1 L of 1X SB working solution, add 50 mL of the 20X SB stock solution to 950 mL of distilled or nuclease-free water.
- Mix the solution thoroughly. The final concentration of the working buffer will be 10 mM sodium borate.[\[6\]](#)

Agarose Gel Electrophoresis Protocol using Sodium Borate Buffer

- Gel Preparation:
 - Prepare a 1X solution of sodium borate buffer to make the agarose gel.
 - For a standard 1% agarose gel, add 1 g of agarose powder to 100 mL of 1X SB buffer in a flask.
 - Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved. Swirl the flask gently to ensure even mixing.
 - Allow the molten agarose to cool to about 50-60°C.
 - Add a nucleic acid stain (e.g., ethidium bromide or a safer alternative) to the molten agarose and mix gently.
 - Pour the agarose into a gel casting tray with the appropriate comb and allow it to solidify.

- Sample Preparation and Loading:
 - Mix your DNA samples with a 6X loading dye.
 - Once the gel has solidified, place it in the electrophoresis tank and cover it with 1X SB running buffer.
 - Carefully remove the comb and load your samples into the wells.
- Electrophoresis:
 - Connect the electrophoresis unit to a power supply and run the gel at a higher voltage than you would with TBE or TAE, for example, at 10-35 V/cm.
 - Monitor the migration of the dye front to determine the length of the run. A typical run may take 15-30 minutes.^{[4][5]}
- Visualization:
 - After electrophoresis is complete, visualize the DNA bands using a UV transilluminator or other appropriate imaging system.

Workflow and Signaling Pathway Diagrams



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Caption: Experimental workflow for preparing sodium borate buffer and performing agarose gel electrophoresis.

Important Considerations

- pH: The pH of the sodium borate buffer should be maintained around 8.0-8.5 for optimal performance.[8][12]
- Enzyme Inhibition: Borate is a known inhibitor of some enzymes.[6] If the DNA is to be used in downstream enzymatic reactions, purification of the DNA from the gel is recommended. Simple ethanol precipitation can often overcome this inhibition.[6]
- Sample Salt Concentration: Since sodium borate is a low-salt buffer, high salt concentrations in the DNA sample can affect its migration. It may be necessary to dilute samples with high salt content.[5]
- Fresh Buffer: For consistent results, it is recommended to use fresh 1X running buffer for each electrophoresis run.[5]

By following these guidelines and protocols, researchers can leverage the advantages of sodium metaborate buffer for rapid and high-resolution nucleic acid electrophoresis, thereby accelerating research and development workflows.

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References

- 1. SB buffer - Wikipedia [en.wikipedia.org]
- 2. Iclane.net [iclane.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Preparing Borax RapidBuffer for electrophoresis [protocols.io]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. biochemistry - Appropriate Buffer for electrophoresis of DNA & Protein TBE or TAE? - Biology Stack Exchange [biology.stackexchange.com]
- 7. Modification of gel architecture and TBE/TAE buffer composition to minimize heating during agarose gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sodium borate acid for DNA electrophoresis? - Molecular Biology [protocol-online.org]
- 9. TAE Vs TBE buffer - Molecular Biology [protocol-online.org]
- 10. utminers.utep.edu [utminers.utep.edu]
- 11. 20X Sodium Borate Buffer (SB Buffer) | lab-protocols [phyletica.org]
- 12. home.sandiego.edu [home.sandiego.edu]
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